1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine is a heterocyclic compound with the molecular formula C16H23FN2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-fluoro-phenylamino-methyl group.
Preparation Methods
The synthesis of 1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 4-fluoroaniline. The reaction is carried out in the presence of sodium cyanoborohydride and acetic acid in methylene chloride at 0°C, followed by stirring at room temperature for 15 hours. The reaction mixture is then treated with a saturated aqueous sodium bicarbonate solution, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. The organic layer is concentrated, and the residue is washed with diisopropyl ether to yield the desired product .
Chemical Reactions Analysis
1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to modulation of their activity. The presence of the Boc group provides steric protection, enhancing the compound’s stability and selectivity .
Comparison with Similar Compounds
1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(phenylamino)piperidine: This compound lacks the fluorine substitution, resulting in different reactivity and biological activity.
4-anilinopiperidine: This compound does not have the Boc protecting group, making it more reactive but less stable.
N-Phenethyl-4-piperidone: This compound is used as a precursor in the synthesis of fentanyl and related analogues.
The unique combination of the Boc protecting group and the 2-fluoro-phenylamino-methyl substitution makes this compound a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
887582-20-9 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
JYXGDWBQEVNXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
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